[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are essential components of cell membranes and play a crucial role in maintaining the structural integrity and functionality of cells. This specific compound contains an oleic acid (18:1(9Z)) and an arachidonic acid (20:4(5Z,8Z,11Z,14Z)) moiety, making it a significant molecule in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then purified using techniques like chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like transition metals.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Scientific Research Applications
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Investigated for its potential role in inflammatory processes and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mechanism of Action
The mechanism of action of [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The arachidonic acid moiety can be released and converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
PC(O-181(9Z)/201(11Z)): Contains oleic acid and eicosenoic acid.
PC(181(9Z)/204(5Z,8Z,11Z,14Z)): Similar structure but with a different linkage.
PC(182(9Z,12Z)/204(5Z,8Z,11Z,14Z)): Contains linoleic acid and arachidonic acid.
Uniqueness
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acids, which imparts distinct biophysical properties and biological activities. The presence of both oleic acid and arachidonic acid makes it particularly relevant in studies related to membrane dynamics and inflammatory responses .
Properties
Molecular Formula |
C46H84NO7P |
---|---|
Molecular Weight |
794.1 g/mol |
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h14,16,20-23,25,27,31,33,45H,6-13,15,17-19,24,26,28-30,32,34-44H2,1-5H3/b16-14-,22-20-,23-21-,27-25-,33-31-/t45-/m1/s1 |
InChI Key |
VJNPDLZENXBRLB-MQEDXBOASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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